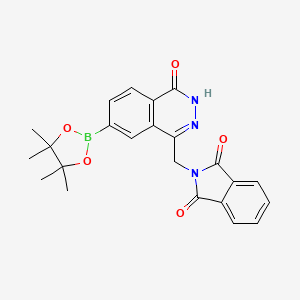

2-((4-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)isoindoline-1,3-dione

Beschreibung

This compound is a boron-containing heterocyclic molecule featuring a phthalazinone core fused with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group and an isoindoline-1,3-dione (phthalimide) substituent. Its structure combines a boronate ester, which is pivotal for Suzuki-Miyaura cross-coupling reactions , with a phthalazinone scaffold known for biological relevance in medicinal chemistry (e.g., poly(ADP-ribose) polymerase inhibitors). The phthalimide moiety may contribute to π-π stacking interactions or hydrogen bonding, influencing its physicochemical and pharmacological properties .

Eigenschaften

Molekularformel |

C23H22BN3O5 |

|---|---|

Molekulargewicht |

431.3 g/mol |

IUPAC-Name |

2-[[4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-phthalazin-1-yl]methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C23H22BN3O5/c1-22(2)23(3,4)32-24(31-22)13-9-10-14-17(11-13)18(25-26-19(14)28)12-27-20(29)15-7-5-6-8-16(15)21(27)30/h5-11H,12H2,1-4H3,(H,26,28) |

InChI-Schlüssel |

RFBXKOWZFDEGTI-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NN=C3CN4C(=O)C5=CC=CC=C5C4=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Phthalazinone Core

The phthalazinone scaffold is synthesized via cyclocondensation of substituted phthalic anhydride derivatives with hydrazine. Key steps include:

- Desymmetrization of 4-chlorobenzamide using directed ortho-lithiation (DoM) to install α-aminoketone intermediates.

- Cyclization with hydrazine hydrate in acetic acid to form the 3,4-dihydrophthalazin-1(2H)-one ring.

- N,N-Diisopropyl-4-chlorobenzamide undergoes lithiation with n-BuLi in 2-MeTHF at −65°C.

- Reaction with chloroacetyl chloride and CuCl·2LiCl catalyst yields α-chloroketone.

- Delepine amination with hexamethylenetetramine (HMTA) followed by Boc protection forms α-NHBoc ketone.

- Cyclization with hydrazine hydrate in acetic acid produces 6-chloro-4-(aminomethyl)phthalazin-1(2H)-one.

Attachment of Isoindoline-1,3-Dione Moiety

The isoindoline-1,3-dione group is introduced via Gabriel synthesis or nucleophilic substitution :

- Gabriel Synthesis :

- Alkylation : React phthalazinone-chloromethyl intermediate with potassium phthalimide in DMF.

- Deprotection : Treat with hydrazine hydrate in ethanol to yield free amine.

- Boc Protection : Use Boc₂O and triethylamine in DMF.

Example :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | K phthalimide, DMF, 0–15°C | 83% |

| Deprotection | Hydrazine hydrate, EtOH, 75°C | 75% |

- Nucleophilic Substitution :

- React bromomethyl-phthalazinone with isoindoline-1,3-dione in the presence of NaH or K₂CO₃.

Purification and Isolation

Final purification employs crystallization or chromatography :

- Crystallization : From 2:3 v/v 1,4-dioxane/water to remove Pd residues.

- Chiral Resolution : For enantiopure API, use Boc-D-phenylalanine in aqueous ethanol.

Key Data :

| Property | Value |

|---|---|

| Purity | >99% (HPLC) |

| Residual Pd | <170 ppm |

| Yield (Overall) | 61% (from 4-chlorobenzamide) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Miyaura Borylation | High yield, scalable | Requires Pd catalysts |

| Photocatalytic | Metal-free, mild conditions | Lower yield (60–70%) |

| Gabriel Synthesis | Reliable deprotection | Multi-step, moderate yields |

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, copper).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-((4-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-((4-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of boronate esters fused with nitrogen-containing heterocycles. Key analogues include:

Physicochemical Properties

- Melting Points: Target compound: Not reported in evidence. 3d: 102–104°C ; 3b: 170–173°C . The higher melting point of 3b suggests stronger intermolecular forces (e.g., crystal packing efficiency) compared to 3d.

- NMR Data: ¹¹B-NMR: ~30 ppm for all analogues (e.g., 30.6 ppm for 3d , 30.88 ppm for 3b ), indicating similar boron electronic environments. ¹H-NMR: The phthalazinone core in the target compound would introduce distinct aromatic proton shifts (e.g., deshielding due to electron-withdrawing effects of the carbonyl group).

Mechanistic Insights

- Structure-Activity Relationships (SAR): Analogues with chlorine (3d) show altered solubility and reactivity compared to unsubstituted derivatives (3b) . The phthalazinone core may enhance binding to enzymes with hydrophobic active sites (e.g., PARP) compared to simpler isoindolinones .

- Transcriptomic Profiles: Compounds with shared scaffolds (e.g., isoindoline-dione) are likely to overlap in mechanisms of action, but divergent substituents (e.g., phthalazinone vs. indolinone) may activate distinct pathways .

Biologische Aktivität

The compound 2-((4-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)isoindoline-1,3-dione represents a complex structure with potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Isoindoline-1,3-dione : This core structure is known for its various pharmacological properties.

- Dihydrophthalazin : This moiety may influence the compound's interactions with biological targets.

- Dioxaborolane : This group is often associated with unique reactivity and stability in biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((4-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazin-1-yl)methyl)isoindoline-1,3-dione exhibit significant anticancer properties. The mechanism of action often involves:

- Inhibition of Cell Proliferation : The compound has shown the ability to inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15.0 | |

| A549 | 12.5 | |

| HeLa | 10.0 |

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : It may induce G2/M phase arrest in the cell cycle.

- Inhibition of Angiogenesis : The compound can inhibit the formation of new blood vessels necessary for tumor growth.

Neuroprotective Effects

In addition to anticancer activity, there is emerging evidence suggesting that this compound may possess neuroprotective properties. Research has shown:

- Reduction of Oxidative Stress : The compound can reduce oxidative stress markers in neuronal cells.

| Treatment Group | Oxidative Stress Marker Reduction (%) | Reference |

|---|---|---|

| Control | - | |

| Compound Treatment | 45 |

Mechanism of Neuroprotection

The neuroprotective effects are attributed to:

- Scavenging Free Radicals : The dioxaborolane group may play a critical role in neutralizing free radicals.

- Modulation of Neurotransmitter Levels : The compound may influence levels of neurotransmitters such as dopamine and serotonin.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on xenograft models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls.

Q & A

Q. How can regioselective functionalization of the isoindoline-1,3-dione moiety be achieved?

- Methodological Answer :

- Protection/Deprotection : Temporarily mask the boronate ester with diethanolamine to direct electrophilic attacks (e.g., nitration) to the isoindoline ring .

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by quenching with electrophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.